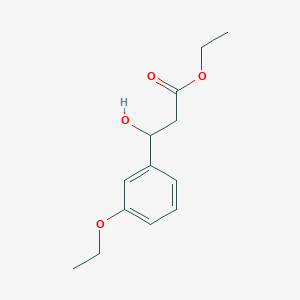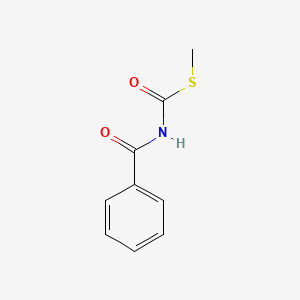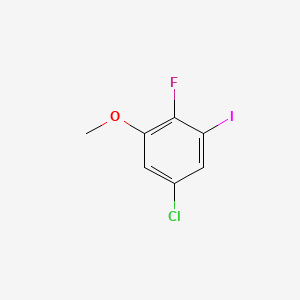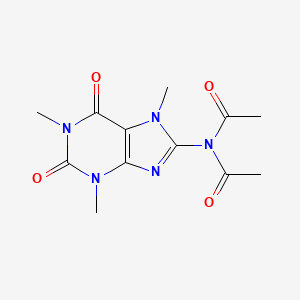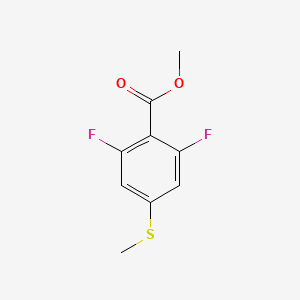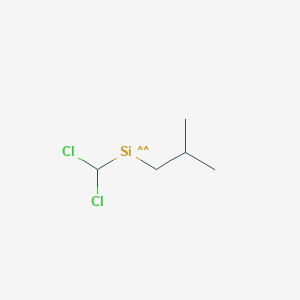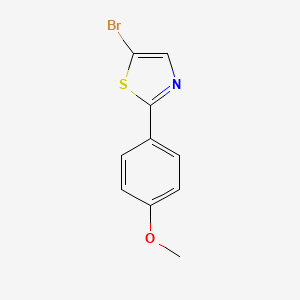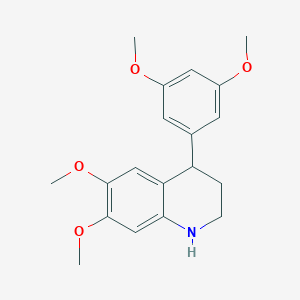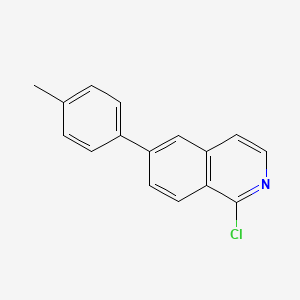
1-Chloro-6-(p-tolyl)isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-6-(p-tolyl)isoquinoline is an organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that consist of a benzene ring fused to a pyridine ring. This specific compound features a chlorine atom at the first position and a p-tolyl group (a benzene ring substituted with a methyl group) at the sixth position of the isoquinoline structure. The molecular formula of this compound is C16H12ClN, and it has a molecular weight of 253.73 g/mol .
Preparation Methods
1-Chloro-6-(p-tolyl)isoquinoline can be synthesized through various methods, including the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The reaction conditions typically include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and at elevated temperatures .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The choice of reagents, catalysts, and reaction conditions may be optimized to improve yield and reduce costs.
Chemical Reactions Analysis
1-Chloro-6-(p-tolyl)isoquinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The p-tolyl group can undergo oxidation to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The isoquinoline ring can be reduced to form tetrahydroisoquinoline derivatives.
Common reagents used in these reactions include palladium catalysts for substitution reactions, oxidizing agents such as potassium permanganate for oxidation reactions, and reducing agents such as lithium aluminum hydride for reduction reactions .
Scientific Research Applications
1-Chloro-6-(p-tolyl)isoquinoline has various applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in the study of biological pathways and interactions involving isoquinoline derivatives.
Medicine: Isoquinoline derivatives have been studied for their potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 1-Chloro-6-(p-tolyl)isoquinoline involves its interaction with molecular targets and pathways within biological systems. The isoquinoline ring structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. The exact molecular targets and pathways may vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-Chloro-6-(p-tolyl)isoquinoline can be compared with other similar compounds, such as:
1-Chloroisoquinoline: Lacks the p-tolyl group, making it less bulky and potentially less selective in certain reactions.
6-(p-Tolyl)isoquinoline: Lacks the chlorine atom, which may affect its reactivity and the types of reactions it can undergo.
1-Bromo-6-(p-tolyl)isoquinoline: Similar structure but with a bromine atom instead of chlorine, which may influence its reactivity and the conditions required for certain reactions
Properties
Molecular Formula |
C16H12ClN |
|---|---|
Molecular Weight |
253.72 g/mol |
IUPAC Name |
1-chloro-6-(4-methylphenyl)isoquinoline |
InChI |
InChI=1S/C16H12ClN/c1-11-2-4-12(5-3-11)13-6-7-15-14(10-13)8-9-18-16(15)17/h2-10H,1H3 |
InChI Key |
BPSSGUMJRMODDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC3=C(C=C2)C(=NC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-Chloroethyl)-3-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]urea](/img/structure/B14017809.png)
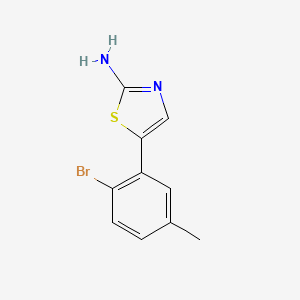
![N-[4-(dimethylamino)phenyl]-2-(4-methylphenyl)-2-oxoethanimidoyl cyanide](/img/structure/B14017814.png)
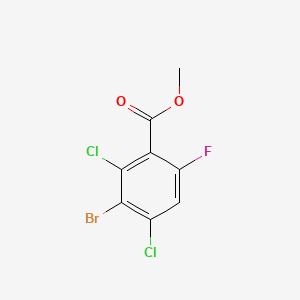
methanol](/img/structure/B14017817.png)
